N-(2-cyanoethyl)-N-(propan-2-yl)methanesulfonamide
Overview
Description
N-(2-cyanoethyl)-N-(propan-2-yl)methanesulfonamide, also known as CEMSO, is a sulfonamide derivative of the alkyl cyanoethyl group. It is a colorless and odorless crystalline solid that is soluble in polar organic solvents. CEMSO has been used in a variety of scientific research applications due to its unique properties, such as its ability to form strong hydrogen bonds, its low toxicity, and its high solubility in polar solvents.
Scientific Research Applications
Transfer Hydrogenation of Ketones
- Base-Free Transfer Hydrogenation : A study highlighted the development of pre-catalysts for base-free transfer hydrogenation of ketones, emphasizing the efficiency of specific ligands and complexes in catalyzing the hydrogenation process without the need for basic additives or dried and degassed substrates, which demonstrates a potential application area for similar compounds in organic synthesis and catalytic processes (A. Ruff et al., 2016).
Enzyme System Research
- Activity in the Methyl Coenzyme M Reductase System : Research into the preparation of coenzyme M analogues and their activity within the methyl coenzyme M reductase system found in extracts of Methanobacterium thermoautotrophicum explored the potential of different analogues as substrates or inhibitors, pointing towards the relevance of sulfonamide derivatives in understanding and influencing enzyme systems (R. Gunsalus et al., 1978).
Chemoselective N-Acylation
- Development of Chemoselective N-Acylation Reagents : A study introduced storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as N-acylation reagents showing good chemoselectivity, which indicates the utility of such compounds in selective organic synthesis reactions (K. Kondo et al., 2000).
Pd-Catalyzed N-Arylation
- Mild Pd-Catalyzed N-Arylation : The reported Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides showcases a method to bypass concerns over genotoxic impurities, hinting at the broader applicability of sulfonamides in safer chemical synthesis processes (Brandon R. Rosen et al., 2011).
properties
IUPAC Name |
N-(2-cyanoethyl)-N-propan-2-ylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2)9(6-4-5-8)12(3,10)11/h7H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUBRTDBIFJITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC#N)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.